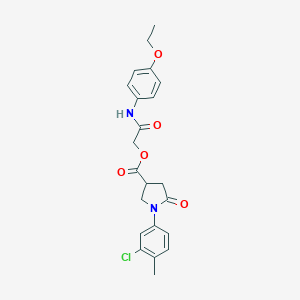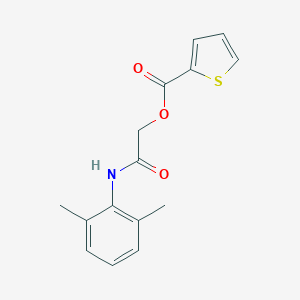![molecular formula C20H20N2O4 B270988 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its biochemical and physiological effects. This compound has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection.
作用机制
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
The advantages of using 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments include its well-established synthesis method, its ability to inhibit the activity of various enzymes and receptors in the body, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in the body.
未来方向
For research on 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid include further investigation into its potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection. Additionally, future research could focus on the development of novel this compound derivatives with improved solubility and bioavailability, as well as the investigation of the potential interactions between this compound and other compounds in the body.
合成方法
The synthesis of 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-ethylaniline with succinic anhydride, followed by cyclization with sodium hydroxide to form the pyrrolidine ring. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
科学研究应用
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of plasminogen activator (PA), an enzyme that is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have potential applications in thrombosis prevention, as it inhibits the activity of plasmin, an enzyme that is involved in the breakdown of blood clots. Additionally, this compound has been shown to have neuroprotective effects, as it inhibits the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-[3-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-13-6-3-4-9-17(13)21-19(24)14-7-5-8-16(10-14)22-12-15(20(25)26)11-18(22)23/h3-10,15H,2,11-12H2,1H3,(H,21,24)(H,25,26) |
InChI 键 |
ISVDLXNWWWHZCP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)